molecular formula C18H15N5O2S B2884087 N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide CAS No. 902298-57-1

N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide

Cat. No.: B2884087
CAS No.: 902298-57-1
M. Wt: 365.41
InChI Key:
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Description

N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is a compound of interest due to its unique structural and chemical properties. It contains a complex assembly of heterocyclic frameworks and functional groups, potentially giving it significant utility in various fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step synthetic route. The initial steps often involve constructing the quinazolinone core, followed by forming the triazoloquinazoline scaffold. Key reagents typically include starting materials like 2-aminobenzamide and appropriate acylating agents to introduce the acetamide functionality. Specific conditions for these reactions include:

  • Formation of Quinazolinone Core: : This step generally involves the cyclization of 2-aminobenzamide with suitable reagents under heating conditions.

  • Triazoloquinazoline Formation:

Industrial production methods would optimize these steps, focusing on yield, purity, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized, potentially affecting the sulfur-containing moiety and resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions might target specific functional groups such as the acetamide or triazole ring.

  • Substitution: : Substitution reactions can modify the phenyl ring or the acetamide group, introducing various functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for reductions. Substitution reactions often require nucleophiles or electrophiles under suitable solvent conditions.

Major Products

The major products of these reactions vary depending on the conditions and reagents used but generally include:

  • Sulfoxides/Sulfones: : From oxidation reactions.

  • Reduced Derivatives: : From reduction reactions.

  • Substituted Phenyl or Acetamide Derivatives: : From substitution reactions.

Scientific Research Applications

Chemistry

The compound's structure suggests potential use as a building block in organic synthesis, particularly in constructing other complex heterocyclic compounds.

Biology and Medicine

In medicinal chemistry, this compound's unique structural framework hints at potential biological activity. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors, particularly in cancer or infectious diseases.

Industry

Industrially, such compounds might be investigated for use in materials science, potentially contributing to the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

Molecular Targets and Pathways

Though specific mechanisms would depend on its application, N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide might interact with various biological targets, such as enzymes involved in metabolic pathways or cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives and acetamide-containing heterocycles. Each of these compounds will have unique features in terms of their biological activity, synthetic accessibility, and physicochemical properties.

Uniqueness

What sets N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide apart is its specific combination of functional groups and heterocyclic cores, which may confer unique reactivity and potential biological activity.

Conclusion

This compound presents a fascinating subject for chemical investigation, with promising applications across various scientific and industrial fields

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(5-oxo-1H-triazolo[1,5-a]quinazolin-4-ium-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-26-13-6-4-5-12(9-13)20-16(24)11-22-17-10-19-21-23(17)15-8-3-2-7-14(15)18(22)25/h2-10H,11H2,1H3,(H,20,24)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXWFFYHVUJNV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C[N+]2=C3C=NNN3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N5O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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